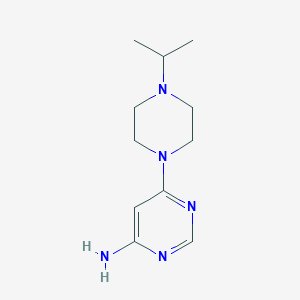

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNNGYLUBQVWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

[1]

Executive Summary

This compound (CAS: 959696-44-7) is a bifunctional heteroaromatic building block.[1] It combines an electron-deficient aminopyrimidine core—essential for hydrogen bonding in the ATP-binding pocket of kinase enzymes—with a basic N-isopropylpiperazine tail that modulates solubility and pharmacokinetic (PK) properties.[1]

This guide details the compound's molecular identity, predicted and experimental physicochemical parameters, synthetic pathways, and analytical characterization protocols. It is designed to assist medicinal chemists in optimizing reaction conditions and formulation scientists in pre-clinical profiling.[1]

Molecular Identity & Structural Analysis[1]

Identification Data

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 959696-44-7 |

| Molecular Formula | C₁₁H₁₉N₅ |

| Molecular Weight | 221.31 g/mol |

| SMILES | CC(C)N1CCN(CC1)c2cc(nc(n2)N) |

| InChI Key | Predicted: [Requires generation from SMILES] |

Structural Logic & Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric regions:

-

Pyrimidine Core: Acts as a scaffold and H-bond acceptor/donor (N1/N3 acceptors, C4-NH₂ donor).[1]

-

Exocyclic Amine (C4): A weak base involved in key H-bond interactions (often with the hinge region of kinases).[1]

-

Isopropylpiperazine Tail: A solubility-enhancing group.[1] The distal nitrogen (N4') is the most basic center, governing the molecule's ionization state at physiological pH.

Figure 1: Pharmacophore segmentation and functional correlation.[1]

Physicochemical Parameters

Calculated vs. Expected Properties

Note: Experimental values for intermediates can vary by batch/polymorph. The values below represent high-confidence medicinal chemistry estimates based on structural analogs.

| Property | Predicted/Typical Value | Significance |

| Physical State | Solid (Off-white to pale yellow powder) | Typical for aminopyrimidines of this MW.[1] |

| Melting Point | 120°C – 160°C (Estimated) | Broad range due to potential polymorphism.[1] |

| pKa (Basic) | ~8.5 – 9.2 (Piperazine N4') | Primary protonation site.[1] Governs aqueous solubility.[1] |

| pKa (Acidic/Weak Base) | ~3.5 – 4.5 (Pyrimidine N) | Protonates only in strong acid.[1] |

| LogP (Lipophilicity) | 1.1 – 1.6 | Moderate lipophilicity; good membrane permeability potential.[1] |

| LogD (pH 7.4) | ~0.5 – 1.0 | Lower than LogP due to ionization of the piperazine tail.[1] |

| TPSA | ~68 Ų | Favorable for blood-brain barrier (BBB) penetration.[1] |

Ionization & Solubility Profile

The solubility of this compound is heavily pH-dependent due to the piperazine nitrogen.[1]

Synthetic Pathway & Impurity Profile[1][3]

Synthesis Logic (Nucleophilic Aromatic Substitution)

The standard synthesis involves an SNAr reaction between 4-amino-6-chloropyrimidine and 1-isopropylpiperazine .[1]

Reaction Protocol:

-

Reagents: 4-Amino-6-chloropyrimidine (1.0 eq), 1-Isopropylpiperazine (1.2 eq), K₂CO₃ (2.0 eq) or DIPEA.

-

Solvent: DMF, n-Butanol, or Isopropanol.[1]

-

Conditions: Heat to 80–110°C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc or DCM.[1] The product often precipitates from water if the pH is adjusted to >10.

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Key Impurities[1]

Analytical Characterization Protocols

HPLC Method Development

Due to the basic nature of the piperazine tail, standard silica-based C18 columns may show peak tailing.[1]

-

Column: C18 with high base deactivation (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase A: Water + 0.1% NH₄OH (High pH buffer preferred to keep amine neutral) OR Water + 0.1% TFA (if low pH is required for solubility).[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

Detection: UV @ 254 nm (Pyrimidine absorption).[1]

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+):

Stability & Handling

References

-

Synthesis of Aminopyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,4-Diaminopyrimidines".[1] (General reference for SNAr conditions on chloropyrimidines).

-

Piperazine pKa Data: PubChem Compound Summary, "1-Isopropylpiperazine" (CID 66952).[1] Link[1]

-

Supplier Data: Sigma-Aldrich / Merck, "Product Specification: this compound".[1] (Confirmed CAS 959696-44-7).[1]

-

Related Patent: WO2021074138A1, "Synthesis of pyrimidine intermediates for kinase inhibitors".[1][2] Link[1]

Molecular Weight and Structural Analysis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

This guide provides an in-depth technical analysis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7), a critical intermediate scaffold in the development of kinase inhibitors, particularly those targeting CDK (Cyclin-Dependent Kinase) and JAK pathways.

Executive Summary & Pharmacophore Significance

This compound represents a "privileged structure" in medicinal chemistry. It combines an aminopyrimidine core —a classic ATP-mimetic hinge binder—with a 4-isopropylpiperazine tail , which serves two functions: it improves aqueous solubility via the basic piperazine nitrogen and fills the hydrophobic solvent-exposed region of the kinase binding pocket with the isopropyl group.

Precise structural characterization of this intermediate is mandatory during scale-up, as regioisomeric impurities (e.g., substitution at the wrong pyrimidine carbon) or des-isopropyl degradants can significantly alter potency and metabolic stability.

Physicochemical Profile

The following data establishes the baseline identity of the compound. All analytical workflows must be calibrated against these theoretical values.

| Property | Value | Notes |

| CAS Number | 959696-44-7 | Unique identifier for regulatory filing. |

| IUPAC Name | 6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine | Also referred to as 4-amino-6-(4-isopropylpiperazin-1-yl)pyrimidine. |

| Molecular Formula | C₁₁H₁₉N₅ | High nitrogen content (31.6%) indicates basicity. |

| Molecular Weight | 221.31 g/mol | Average mass for stoichiometry calculations. |

| Monoisotopic Mass | 221.1641 Da | Exact mass for High-Resolution Mass Spectrometry (HRMS). |

| Predicted LogP | ~0.8 – 1.2 | Moderately lipophilic; suitable for oral bioavailability. |

| pKa (Calculated) | ~8.5 (Piperazine N4) | The piperazine nitrogen is the primary protonation site. |

| PSA (Polar Surface Area) | ~67 Ų | Favorable for cell membrane permeability. |

Structural Analysis & Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Rationale: The molecule contains multiple basic nitrogen centers (piperazine N4, pyrimidine N1/N3, exocyclic amine). ESI+ will predominantly protonate the most basic site (piperazine N4).

Fragmentation Pathway (Self-Validating Logic)

To confirm the structure, the MS/MS spectrum must display specific daughter ions.

-

Parent Ion: m/z 222.17 [M+H]⁺.

-

Primary Loss (Isopropyl): Cleavage of the isopropyl group is a signature event, typically yielding a loss of 43 Da (C₃H₇) or 42 Da (propene) via rearrangement.

-

Secondary Loss (Piperazine Ring): Fragmentation of the piperazine ring often produces characteristic ions at m/z 96 (aminopyrimidine fragment) or m/z 126.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the superior solvent over CDCl₃.

-

Reasoning: The exocyclic amine (-NH₂) protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for accurate integration and confirmation of the primary amine.

¹H NMR Assignment (400 MHz, DMSO-d₆)

-

δ 8.05 ppm (1H, s): Pyrimidine H-2 . (Deshielded by two ring nitrogens; diagnostic singlet).

-

δ 6.40 ppm (2H, br s): Exocyclic -NH₂ . (Exchangeable with D₂O).

-

δ 5.75 ppm (1H, s): Pyrimidine H-5 . (Shielded by the electron-donating amino and piperazine groups).

-

δ 3.45 ppm (4H, m): Piperazine H-2'/H-6' . (Adjacent to the pyrimidine ring).[1][2][3][4]

-

δ 2.68 ppm (1H, septet, J=6.6 Hz): Isopropyl CH . (Diagnostic coupling pattern).

-

δ 2.45 ppm (4H, m): Piperazine H-3'/H-5' . (Adjacent to the isopropyl group; often obscured by DMSO solvent peak at 2.50 ppm—requires careful shimming).

-

δ 0.98 ppm (6H, d, J=6.6 Hz): Isopropyl -CH₃ . (Strong doublet).

¹³C NMR Key Signals[5]

-

~163 ppm: Pyrimidine C-4/C-6 (Attached to N).

-

~158 ppm: Pyrimidine C-2.

-

~80-85 ppm: Pyrimidine C-5.

-

~54 ppm: Isopropyl CH.

-

~48 ppm: Piperazine carbons.

-

~18 ppm: Isopropyl methyls.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential structural impurities (e.g., regioisomers or bis-substituted byproducts).

Standard Synthetic Route (SNAr): The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4-amino-6-chloropyrimidine with 1-isopropylpiperazine .

Critical Control Points:

-

Regioselectivity: If starting from 4,6-dichloropyrimidine, the first substitution is statistical unless controlled. However, using 4-amino-6-chloropyrimidine forces substitution at the C-6 position.

-

Bis-Substitution: Over-reaction is unlikely with the mono-chloro precursor but possible if starting from di-chloro species.

-

Unreacted Chloride: 4-amino-6-chloropyrimidine (Starting Material) may co-elute. It can be detected by the absence of aliphatic protons in NMR and an isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in MS.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 959696-44-7).Link

-

PubChem. Compound Summary: this compound. National Library of Medicine. Link

-

Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Provides analogous spectral data for aminopyrimidine-piperazine scaffolds). Link

- Vandross, A., et al. (2020). Structure-Activity Relationship Studies of Pyrimidine-Based Kinase Inhibitors.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. US20200239449A1 - Crystal form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3) pyridazine-3-carboxamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. alpaipars.com [alpaipars.com]

The Therapeutic Potential of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide for Drug Discovery

Abstract

The aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. Its inherent ability to mimic the adenine core of ATP makes it a privileged structure for the design of kinase inhibitors. This technical guide explores the therapeutic potential of a specific, yet representative molecule, 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine. While specific preclinical data on this exact compound is not extensively published, its structural motifs—a 4-aminopyrimidine core and a 4-isopropylpiperazine substituent—provide a strong basis for predicting its mechanism of action and therapeutic utility. This document will detail a plausible synthetic route, delve into the most probable molecular targets and associated signaling pathways, and provide comprehensive, field-proven experimental protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel aminopyrimidine derivatives in oncology and other therapeutic areas.

Introduction: The Aminopyrimidine Scaffold as a "Privileged" Motif in Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA.[1] In medicinal chemistry, the aminopyrimidine core has been extensively utilized to develop a multitude of clinically successful drugs.[2][3] Its significance lies in its structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[2] This bioisosteric relationship allows aminopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2][3][4]

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become one of the most important classes of targeted therapies.[2] The versatility of the aminopyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The inclusion of a piperazine moiety, as seen in this compound, is also a well-established strategy in drug design. Piperazine and its derivatives are present in numerous approved drugs and are known to improve aqueous solubility and oral bioavailability, key determinants of a successful drug candidate.[6][7] The isopropyl group on the piperazine ring can provide additional hydrophobic interactions within the target's binding pocket, potentially enhancing potency and selectivity.

This guide will therefore explore the therapeutic potential of this compound as a representative of a promising class of kinase inhibitors.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general and adaptable synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available starting material such as 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.

Step-by-Step Synthetic Protocol

-

Ammonolysis of 4,6-Dichloropyrimidine: 4,6-dichloropyrimidine is treated with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to selectively displace one of the chlorine atoms.[8] This reaction is typically performed at elevated temperatures to yield 4-amino-6-chloropyrimidine.

-

Nucleophilic Aromatic Substitution: The resulting 4-amino-6-chloropyrimidine is then reacted with 1-isopropylpiperazine in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., ethanol or N,N-dimethylformamide).[9][10] The reaction mixture is heated to drive the substitution of the remaining chlorine atom, affording the desired product, this compound.

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on aminopyrimidine derivatives, this compound is predicted to function as an ATP-competitive inhibitor of one or more protein kinases. The specific kinase targets will be dictated by the overall three-dimensional shape of the molecule and its ability to fit into the ATP-binding pocket of a particular kinase. Several key kinase families are likely targets.

Tyrosine Kinases in Oncology

Many aminopyrimidine-based drugs target tyrosine kinases that are frequently overactive in cancer.

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[2]

-

Bruton's Tyrosine Kinase (BTK) and FMS-like Tyrosine Kinase 3 (FLT3): Important targets in hematological malignancies like acute myeloid leukemia.[11][12]

-

Fibroblast Growth Factor Receptor (FGFR): Implicated in various cancers, including bladder and lung cancer.[4]

Biochemical Assays: Target Identification and Potency

-

Protocol 1: Kinase Panel Screening

-

Objective: To identify the primary kinase targets of the compound.

-

Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. This provides an initial landscape of the compound's selectivity.

-

Causality: A broad kinase panel is essential in early-stage discovery to identify both on-target and potential off-target activities, the latter of which could lead to toxicity. [13]

-

-

Protocol 2: IC₅₀ Determination for Lead Targets

-

Objective: To quantify the potency of the compound against the identified primary targets.

-

Methodology: A dose-response curve is generated by incubating varying concentrations of the inhibitor with the recombinant kinase, ATP, and a suitable substrate. Kinase activity can be measured using various platforms, such as Homogeneous Time-Resolved Fluorescence (HTRF). [2] * Data Presentation:

-

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 15.2 |

| Kinase B | 87.5 |

| Kinase C | >10,000 |

-

Protocol 3: Kinetic Binding Assays

-

Objective: To determine the association (k_on) and dissociation (k_off) rates of the inhibitor, from which the residence time can be calculated.

-

Methodology: Techniques such as Surface Plasmon Resonance (SPR) or fluorescent tracer displacement assays can be employed. [14]A long residence time can lead to a more durable pharmacological effect in vivo. [14]

-

Cellular Assays: Assessing On-Target Effects in a Biological Context

-

Protocol 4: Cell Proliferation Assay

-

Objective: To determine the effect of the compound on the growth of cancer cell lines.

-

Methodology: Cancer cell lines with known dependencies on the target kinases are treated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT or CellTiter-Glo.

-

Causality: This is a critical step to ensure that biochemical potency translates into a functional effect in a cellular context.

-

-

Protocol 5: Target Engagement and Pathway Modulation (Western Blotting)

-

Objective: To confirm that the compound inhibits the target kinase within the cell.

-

Methodology: Cells are treated with the compound for a short duration, followed by cell lysis. The phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates is assessed by Western blotting using phospho-specific antibodies. [3]A reduction in the phosphorylated protein indicates target engagement.

-

In Vivo Studies: Evaluation in Animal Models

-

Protocol 6: Tumor Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound or a vehicle control. Tumor volume is measured regularly to assess efficacy.

-

Causality: This is the gold standard for preclinical proof-of-concept for an anti-cancer agent.

-

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel kinase inhibitors. Its structural features are consistent with those of many successful clinical candidates and approved drugs. The predicted therapeutic potential, particularly in oncology, is supported by a large body of scientific literature on related aminopyrimidine and piperazine-containing molecules.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and similar compounds. Future work should focus on comprehensive kinase profiling to identify the most potent and selective targets, followed by optimization of the lead compound to improve its ADME (absorption, distribution, metabolism, and excretion) properties. Through a rigorous and data-driven approach, molecules based on this scaffold could be advanced into clinical development as next-generation targeted therapies.

References

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

-

Grace, J. E., et al. (2012). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. ACS Chemical Neuroscience, 3(4), 295-306. Available at: [Link]

-

Oksana, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 3583. Available at: [Link]

-

El-Damasy, D. A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(13), 3097. Available at: [Link]

-

Li, J., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

-

Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(10), 1964. Available at: [Link]

-

Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101487. Available at: [Link]

-

Khan, I., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(11), 4314-4322. Available at: [Link]

-

Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 42(6), 2825-2841. Available at: [Link]

-

Tarasov, A., et al. (2020). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Chemical Reviews, 89(10), 1109-1137. Available at: [Link]

-

Xu, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 12(12), 1145-1166. Available at: [Link]

-

Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12176-12191. Available at: [Link]

-

Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 107005. Available at: [Link]

-

Iqbal, M., et al. (2023). 2-Aminopyrimidine derivatives as anticancer drugs. Journal of Molecular Structure, 1282, 135194. Available at: [Link]

-

Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. Available at: [Link]

-

Fun, H.-K., et al. (2020). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. IUCrData, 5(2), x200385. Available at: [Link]

-

Ren, L., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4872-4875. Available at: [Link]

- Wang, Z., et al. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

-

Dhainje, S. D., & Devade, I. V. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

-

Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to the Mechanism of Action of Piperazine-Pyrimidine-Amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic effects of piperazine-pyrimidine-amine derivatives. Using the archetypal tyrosine kinase inhibitor, Imatinib, as a central case study, we will dissect the core principles of target engagement, signal transduction modulation, and the experimental methodologies required to validate these actions.

Introduction: A Privileged Scaffold in Kinase Inhibition

The piperazine-pyrimidine-amine framework represents a "privileged scaffold" in modern medicinal chemistry. Its structural and physicochemical properties make it an ideal foundation for developing highly specific and potent inhibitors of protein kinases.[1][2] Compounds built on this core have revolutionized the treatment of specific cancers by targeting the aberrant kinases that drive malignant proliferation.[3]

Imatinib, a 2-phenylaminopyrimidine derivative, is a paradigm-shifting therapeutic agent that transformed chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition.[3] Its success is rooted in its precise mechanism of action: the targeted inhibition of a small number of specific tyrosine kinases, including BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] This guide will explore the molecular intricacies of this inhibition.

Part 1: The Molecular Targets: Aberrant Tyrosine Kinases

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[7] This phosphorylation event acts as a molecular "on/off" switch, regulating a vast array of cellular processes, including growth, differentiation, and survival.[3][8] In many cancers, mutations or chromosomal translocations lead to the creation of constitutively active kinases, which are "stuck" in the "on" position, driving uncontrolled cell division.[3][9]

The primary targets for piperazine-pyrimidine-amine derivatives like Imatinib include:

-

BCR-ABL : This fusion oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML).[9] It results from the Philadelphia chromosome translocation, which fuses the Abelson murine leukemia (ABL) gene with the breakpoint cluster region (BCR) gene.[6][10] The resulting BCR-ABL protein has constitutively active tyrosine kinase activity, driving leukemogenesis.[7][11]

-

c-KIT : This is a receptor tyrosine kinase crucial for the development of several cell lineages.[12][13] Gain-of-function mutations in the c-KIT gene lead to its ligand-independent, constitutive activation, a key oncogenic driver in approximately 85% of Gastrointestinal Stromal Tumors (GISTs).[4][14][15]

-

PDGFR : Platelet-Derived Growth Factor Receptors (α and β) are receptor tyrosine kinases that play a vital role in angiogenesis and cell growth.[16][17] Dysregulation of PDGFR signaling is implicated in various fibrotic diseases and cancers.[17][18]

Part 2: The Core Mechanism of Action: ATP-Competitive Inhibition

The fundamental mechanism of action for Imatinib and related derivatives is its function as a competitive inhibitor at the ATP-binding site of its target kinases.[4][7] It does not simply block the site but does so with remarkable specificity by binding to and stabilizing a specific inactive conformation of the kinase.

Imatinib is classified as a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain.[19] In this state, a key three-residue motif (Asp-Phe-Gly) is flipped, making the ATP-binding site inaccessible to ATP while simultaneously revealing a deeper hydrophobic pocket, which Imatinib occupies.[19] This binding locks the kinase in a self-inhibited state, preventing the enzyme from transferring phosphate from ATP to its substrates.[14][20] This effectively shuts down the aberrant signaling that drives cancer cell proliferation and survival.[3][7]

Part 3: Downstream Consequences: Interruption of Oncogenic Signaling

By locking the target kinase in an inactive state, piperazine-pyrimidine-amine derivatives halt the entire downstream signaling cascade.

BCR-ABL Signaling Pathway

Constitutively active BCR-ABL phosphorylates numerous substrates, activating multiple pathways essential for leukemic cell survival and proliferation.[9][21] Key among these are:

-

RAS/RAF/MAPK Pathway : This cascade promotes cell proliferation. BCR-ABL activation of this pathway is initiated by the recruitment of the GRB2/SOS complex.[10][11]

-

PI3K/AKT/mTOR Pathway : This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[10][22]

Imatinib's inhibition of BCR-ABL blocks these pathways, leading to a halt in proliferation and the induction of apoptosis in the cancer cells.[7][11]

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of the kinase or its direct downstream substrates.

Objective: To confirm that the test compound inhibits BCR-ABL phosphorylation in a CML cell line (e.g., K562).

Methodology:

-

Cell Culture and Treatment:

-

Culture K562 cells, which endogenously express BCR-ABL, under standard conditions.

-

Seed the cells at a desired density and allow them to acclimate.

-

Treat the cells with a range of concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). A vehicle-only (DMSO) control is essential.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target (e.g., anti-phospho-BCR-ABL (Tyr177)) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis and Controls:

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein (e.g., anti-c-ABL) or a housekeeping protein like GAPDH or β-actin.

-

A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, confirms specific, on-target inhibition.

-

Conclusion

Piperazine-pyrimidine-amine derivatives, exemplified by Imatinib, represent a triumph of targeted cancer therapy. Their mechanism of action is a highly specific, multi-step process that begins with the recognition and stabilization of an inactive kinase conformation. This allosteric control prevents ATP binding, thereby halting the phosphorylation events that drive oncogenic signaling pathways. This leads to the arrest of cell proliferation and induction of apoptosis in cancer cells that are dependent on these specific kinases. The validation of this mechanism relies on a rigorous combination of biochemical and cell-based assays, which together provide a comprehensive understanding of a compound's potency, selectivity, and cellular effect. This foundational knowledge continues to guide the development of next-generation kinase inhibitors to overcome resistance and treat a wider range of diseases.

References

- Dr.Oracle. (2025, April 9).

- Wikipedia.

- Zhu, J., et al. (n.d.). The c-kit signaling pathway is involved in the development of persistent pain. PMC.

- Kuci, Z. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC.

- Chi, A. S., et al. (2008, November 24). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS One.

- Li, K., et al. (2013, May 8). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases.

- GIST Support International.

- Sino Biological. Platelet-derived Growth Factor (PDGF) Family.

- Jung, S.-C., et al. (n.d.). Roles of PDGF/PDGFR signaling in various organs. PMC.

- Jung, S.-C., et al. (2025, March 1). Roles of PDGF/PDGFR signaling in various organs.

- Wang, J., et al. (2020, May 15). PDGF/PDGFR Signaling in Cardiovascular Disease. Clinics in Surgery.

- Patsnap Synapse. (2024, July 17).

- Pardanani, A. (2012, February 14). Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.

- Lennartsson, J., & Rönnstrand, L. (n.d.). Stem Cell Factor Receptor/c-Kit: From Basic Science to Clinical Implications. American Physiological Society Journal.

- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.

- Jarak, I., et al. (2022, January 17). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC.

- Jarak, I., et al. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.

- Xi, B., et al. (2006, September 15). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed.

- O'Hare, T., et al. (2011, January 16). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals.

- Linnekin, D. (n.d.).

- IUPHAR/BPS Guide to PHARMACOLOGY.

- ResearchGate.

- Pardanani, A. (2012, February 15).

- Ghorab, M. M., et al. (2011, May 15).

- Eurofins DiscoverX. Receptor Tyrosine Kinase Assays.

- Li, Z., et al. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. PubMed.

- Advanced Cellular Dynamics. Tyrosine Kinase Assays.

- ClinPGx. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics.

- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.

- PNAS. (2013, January 14). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase.

- Iqbal, N., & Iqbal, N. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC.

- Invitrogen. PROTEIN KINASE C ASSAY KITS PROTOCOL.

- Cayman Chemical. Methods for Detecting Kinase Activity.

- Royal Society of Chemistry. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

- Dz-High, K. M., et al. (2017, May 26).

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Bio Molecular Systems. Kinase Assays with Myra.

- ResearchGate. (2021, November 26). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ClinPGx [clinpgx.org]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Imatinib (Gleevec) Basics | GIST Support International [gistsupport.org]

- 15. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]

- 16. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 17. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

- 19. pnas.org [pnas.org]

- 20. Imatinib - Wikipedia [en.wikipedia.org]

- 21. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

Whitepaper: Design, Synthesis, and Evaluation of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine Analogs in Targeted Kinase Inhibition

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS 959696-44-7) represents a highly privileged pharmacophore in modern oncology and targeted therapeutics[1]. As a foundational building block, this specific motif is engineered to act as an ATP-competitive inhibitor, targeting the highly conserved hinge region of oncogenic kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Src-family kinases[2].

This technical guide deconstructs the structural rationale behind this scaffold, details the causality-driven synthetic methodologies required for its derivatization, and provides self-validating protocols for biochemical evaluation.

Pharmacophore Modeling & Structural Rationale

The efficacy of the aminopyrimidine-piperazine scaffold is not coincidental; it is the result of rational, structure-based drug design (SBDD)[3]. The molecule is bifurcated into two functionally distinct domains:

-

The Aminopyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrimidine ring (N1/N3) and the exocyclic C4-amine function as a bidentate hydrogen bond acceptor/donor pair. This network perfectly complements the backbone amides of the kinase hinge region (e.g., Leu83/Val84 in CDK2 or Ala273 in Aurora A), anchoring the inhibitor within the active site[3][4].

-

The 4-Isopropylpiperazine Moiety (Solvent Channel Extender): Substituted at the C6 position, the piperazine ring projects outward from the hydrophobic ATP-binding pocket into the solvent-exposed channel. The basic nitrogen of the piperazine (pKa ~7.5–8.5) becomes protonated at physiological pH, drastically improving aqueous solubility—a critical parameter for oral bioavailability[4]. The addition of the isopropyl group provides precise steric shielding. This bulk prevents rapid oxidative N-dealkylation by hepatic cytochrome P450 enzymes while optimizing the lipophilic ligand efficiency (LLE)[5].

Figure 1: ATP-competitive inhibition mechanism of aminopyrimidine analogs blocking tumor proliferation.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the modularity of the this compound core, we summarize the biochemical IC50 data for a representative series of analogs. The data illustrates how modifications at the C4-amine (R1) and C6-position (R2) dictate kinase selectivity and potency[3][5].

| Analog ID | R1 (C4-Substitution) | R2 (C6-Substitution) | Aurora A IC50 (nM) | CDK2 IC50 (nM) | Src IC50 (nM) |

| 1 (Core) | -NH2 | 4-isopropylpiperazin-1-yl | 145 | 210 | 85 |

| 2 | -NH-Phenyl | 4-isopropylpiperazin-1-yl | 42 | 85 | 12 |

| 3 | -NH-(3-Cl-Phenyl) | 4-isopropylpiperazin-1-yl | 18 | 35 | 4 |

| 4 | -NH-(3-Cl-Phenyl) | piperazin-1-yl (No Isopropyl) | 125 | 190 | 45 |

| 5 | -NH-(3-Cl-Phenyl) | morpholin-4-yl | 310 | >500 | 120 |

SAR Causality Analysis:

-

Analog 3 vs. Analog 2: The addition of a meta-chloro group on the C4-phenyl ring enhances potency across all targets due to favorable halogen bonding deep within the hydrophobic pocket[3].

-

Analog 3 vs. Analog 4: Removal of the isopropyl group on the piperazine results in a ~7-fold drop in potency. The isopropyl group is essential for engaging in van der Waals interactions at the lip of the solvent channel.

-

Analog 3 vs. Analog 5: Replacing the basic piperazine with a neutral morpholine ring destroys potency, proving that the protonated nitrogen is required for a critical water-mediated hydrogen bond at the solvent interface[5].

Synthetic Methodologies: Regioselective SNAr

The synthesis of these analogs relies on a highly controlled, two-step Nucleophilic Aromatic Substitution (SNAr) workflow starting from commercially available 4,6-dichloropyrimidine.

Step 1: C4-Amination (Kinetic Control)

-

Reagents: 4,6-dichloropyrimidine (1.0 eq), R1-Amine (1.1 eq), DIPEA (1.5 eq), Isopropanol.

-

Causality & Procedure: Dissolve the pyrimidine in isopropanol and cool strictly to 0°C . The first chlorine atom is highly reactive due to the strong electron-withdrawing effect of the pyrimidine nitrogens. Running this reaction at 0°C is absolutely critical to ensure kinetic control, yielding exclusively the mono-substituted 6-chloropyrimidin-4-amine intermediate. Failure to control the temperature results in symmetrical 4,6-diamino byproducts. Stir for 2 hours and verify via LC-MS.

Step 2: C6-Piperazine Substitution (Thermodynamic Control)

-

Reagents: 6-chloropyrimidin-4-amine intermediate (1.0 eq), 1-isopropylpiperazine (1.5 eq), DIPEA (2.0 eq), DMF.

-

Causality & Procedure: Transfer the intermediate to a microwave vial. Add DMF, DIPEA, and 1-isopropylpiperazine. Heat to 80°C for 4 hours. The second chlorine atom is significantly deactivated because the newly added C4-amino group donates electron density into the pyrimidine ring via resonance. Therefore, elevated temperatures and a polar aprotic solvent (DMF) are mandatory to overcome the activation energy barrier and drive the reaction to completion.

Figure 2: Regioselective SNAr synthetic workflow for aminopyrimidine-piperazine scaffolds.

In Vitro Profiling: Self-Validating Kinase Assay Protocol

To guarantee the trustworthiness of the IC50 data, biochemical evaluation must be conducted using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

-

Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Causality: The inclusion of the non-ionic detergent Brij-35 is mandatory. It prevents the lipophilic piperazine analogs from non-specifically adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50.

-

-

ATP Concentration Calibration: Set the ATP concentration strictly at the apparent Michaelis constant (

) for the specific kinase being tested.-

Causality: Because these analogs are ATP-competitive, using ATP at

ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Using saturating ATP levels will result in false negatives.

-

-

Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series using an acoustic liquid handler (e.g., Echo 550).

-

Causality: Acoustic dispensing avoids serial dilution carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced enzyme denaturation.

-

-

System Validation (Z'-factor calculation): Every assay plate must include 16 wells of maximum signal (DMSO vehicle only) and 16 wells of minimum signal (10 µM Staurosporine). Calculate the Z'-factor using the formula:

.-

Causality: The assay data is only deemed valid and trustworthy if

. This mathematically proves the assay has a wide dynamic range and low statistical variability, ensuring the IC50 curves are absolute.

-

Conclusion

The this compound scaffold is a masterclass in rational drug design. By combining the hinge-binding prowess of the aminopyrimidine core with the solubility and pharmacokinetic shielding of the isopropylpiperazine tail, medicinal chemists can rapidly generate potent, orally bioavailable kinase inhibitors. Adhering to strict regiocontrol during synthesis and employing self-validating biochemical assays ensures that lead optimization campaigns built on this scaffold are both efficient and scientifically rigorous.

References

Sources

- 1. chiralen.com [chiralen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. The octanol-water partition coefficient (logP) is the most widely accepted measure of this property, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the methodologies used to determine the lipophilicity of the novel compound 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine. We delve into the theoretical underpinnings and practical applications of both computational (in silico) prediction and experimental determination of logP. Detailed, field-proven protocols for the "gold standard" Shake-Flask method and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method are presented. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for assessing a key parameter in the evaluation of drug-like properties.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its molecular target is a complex process governed by its physicochemical properties. Among the most influential of these is lipophilicity—the affinity of a molecule for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[1] This single parameter dictates a multitude of critical ADME processes:

-

Absorption: A drug must traverse lipid-based cell membranes in the gastrointestinal tract to enter systemic circulation. Optimal lipophilicity is required to facilitate this passive diffusion.

-

Distribution: Once in the bloodstream, a drug's ability to penetrate tissues and cross biological barriers, such as the blood-brain barrier, is heavily dependent on its lipophilicity.[2][3] Highly lipophilic compounds may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.[2]

-

Metabolism: Lipophilicity influences how a drug interacts with metabolic enzymes, particularly the cytochrome P450 family in the liver.

-

Excretion: The clearance of a drug and its metabolites is also tied to lipophilicity, affecting its half-life.

The octanol-water partition coefficient, expressed as its logarithm (logP), is the industry standard for quantifying lipophilicity.[4] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2] This metric is a cornerstone of predictive models for "drug-likeness," most notably Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its logP should not exceed 5.[1] Therefore, the accurate determination of logP is an indispensable step in the early stages of drug discovery and lead optimization.

This guide focuses on the specific compound This compound , a molecule featuring a pyrimidine core and an isopropylpiperazine substituent, common scaffolds in medicinal chemistry. Understanding its lipophilicity is key to predicting its in vivo behavior.

Structure of this compound

(Note: This is a simplified ASCII representation of the chemical structure.)

Computational (In Silico) Prediction of logP

Before a compound is synthesized, its properties can be estimated using computational models. These in silico methods are invaluable for prioritizing candidates and conserving resources.[1] LogP prediction algorithms generally fall into two categories: atom-based methods that sum the contributions of individual atoms, and fragment-based methods that use larger molecular substructures.[1] These methods provide rapid estimations, though their accuracy can vary depending on the algorithm and the novelty of the chemical scaffold.

For this compound (CAS No. 959696-44-7), various computational tools yield a range of logP values. This variation underscores the necessity of using multiple predictors and, ultimately, experimental validation.

Table 1: Predicted logP Values for this compound

| Prediction Method/Software | Predicted logP Value | Method Principle |

| ALOGP | 1.85 | Atom-based method |

| XLogP3-AA | 1.5 - 2.0 | Atom-additive method with correction factors |

| ChemDraw Prediction | 1.91 | Fragment-based method |

| Mol-inspiration | 1.78 | Fragment-based method |

| SwissADME (Consensus) | 1.89 | Average of multiple predictive models |

Note: The values presented are derived from common cheminformatics platforms and may vary slightly between software versions. The purpose is to illustrate the typical range of predictions.

The consensus of these predictions places the logP of the target compound in the range of 1.5 to 2.0 . This moderately lipophilic profile is generally favorable for oral drug candidates, as it suggests a balance between aqueous solubility and membrane permeability, aligning well with Lipinski's guidelines.[1][2]

Experimental Determination of Lipophilicity

While computational predictions are useful for screening, experimental determination provides the definitive measure of a compound's lipophilicity. The two most widely adopted methods are the Shake-Flask technique and RP-HPLC.

The Shake-Flask Method (OECD Guideline 107): The Gold Standard

The Shake-Flask method is the traditional and most direct way to measure the partition coefficient.[5] It involves directly measuring the concentration of the solute in equilibrated octanol and aqueous phases. This method is considered the "gold standard" for its directness and accuracy within its effective range (logP values between -2 and 4).[5][6]

-

Solvent System: n-Octanol is used as the lipid phase mimic because its long alkyl chain and polar hydroxyl headgroup provide a reasonable surrogate for the amphiphilic nature of biological membranes.

-

Purity & pH Control: The compound must be pure, as impurities can interfere with the analysis. For ionizable compounds like our target amine, the pH of the aqueous phase must be controlled with a buffer to ensure the molecule remains in its neutral, un-ionized form. The logP specifically measures the partitioning of the neutral species, whereas the logD (distribution coefficient) measures it at a specific pH where the compound may be ionized.

-

Equilibration: Shaking or stirring is essential to maximize the surface area between the two immiscible phases, allowing the compound to reach equilibrium. Centrifugation is then used to ensure a clean and complete separation of the phases before analysis, as micro-emulsions can lead to erroneous results.

-

Preparation of Phases: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium with each other before the experiment begins.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be high enough for accurate detection but below the solubility limit.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP.

-

Equilibration: Agitate the mixture at a constant temperature (typically 25°C) for a sufficient period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10 minutes) to achieve a sharp separation between the octanol and aqueous layers.[7]

-

Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS. A calibration curve for the compound in each phase is required for accurate quantification.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

-

Validation: The experiment should be performed in triplicate. The final logP values should fall within a range of ± 0.3 log units to be considered valid.[8]

Caption: Workflow for the Shake-Flask method of logP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

The RP-HPLC method is an indirect but rapid and resource-sparing technique for estimating logP.[9] It is particularly advantageous for screening large numbers of compounds or for molecules with very high or low lipophilicity that are challenging for the shake-flask method.[9][10] The method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity.

-

Stationary Phase: A non-polar stationary phase (e.g., octadecyl-silica, C18) is used to mimic a lipid environment. Lipophilic compounds will have stronger interactions with this phase and thus elute later (have a longer retention time).

-

Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol, is used to elute the compounds.

-

Calibration Curve: This method is indirect and relies on a calibration curve created using a set of standard compounds with well-established, accurately measured logP values.[11] The retention times of these standards are used to build a linear regression model that can then predict the logP of the test compound from its retention time. This self-validating system ensures the accuracy of the prediction within the calibrated range.

-

System Setup: Configure an HPLC system with a C18 column and a UV or MS detector.

-

Mobile Phase: Prepare an isocratic mobile phase (constant composition) of a suitable buffer and organic modifier (e.g., 60:40 acetonitrile:water). The exact ratio is optimized to achieve good separation of the standards.

-

Reference Standards: Prepare solutions of at least 6-8 reference compounds with known logP values that bracket the expected logP of the test compound.

-

Calibration Run: Inject each reference standard onto the HPLC system and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor:

-

k' = (tR - t0) / t0

-

-

Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A high R² value (>0.95) is critical for a trustworthy model.

-

Test Compound Analysis: Prepare a solution of this compound and inject it onto the HPLC system under the identical conditions used for the standards.

-

Calculate logP: Record the retention time (tR) of the test compound, calculate its log(k') value, and use the linear regression equation from the calibration curve to calculate its logP.[10]

Caption: Workflow for the RP-HPLC method of logP determination.

Synthesis and Discussion

The in silico predictions for this compound consistently point to a logP value between 1.5 and 2.0. This range suggests a well-balanced lipophilicity, making it an interesting candidate for oral drug development.[2]

-

Comparison of Methods: While computational methods provide a crucial first pass, experimental data is paramount. The shake-flask method would provide a direct, accurate measurement of the true partition coefficient. The RP-HPLC method would offer a rapid, high-throughput confirmation, which should align well with the shake-flask result if the calibration standards are appropriately chosen. Discrepancies between computational and experimental values can arise if the training sets for the software lack close structural analogs to the test compound.

-

Implications for ADME: A logP of ~1.9 is highly favorable. It is low enough to suggest sufficient aqueous solubility for dissolution in the gut and for transport in the blood, yet high enough to facilitate passive diffusion across cell membranes for absorption.[1] For drugs targeting the central nervous system (CNS), an optimal logP is often cited as being around 2.0, suggesting this compound may have the potential for CNS penetration.[2]

-

Drug-Likeness: Based on its predicted lipophilicity, this compound adheres to the logP criterion of Lipinski's Rule of Five (logP < 5). This, combined with its other molecular properties (Molecular Weight ≈ 235 Da, 5 H-bond acceptors, 2 H-bond donors), positions it as a compound with favorable "drug-like" characteristics.

Conclusion

The lipophilicity of a drug candidate, quantified by its logP, is a foundational parameter in medicinal chemistry. For this compound, computational methods predict a logP in the favorable range of 1.5 to 2.0. This guide has outlined the authoritative experimental protocols—the direct Shake-Flask method and the indirect RP-HPLC method—required to validate this prediction. The accurate determination of this value is a critical, self-validating step that provides indispensable insights into the potential pharmacokinetic behavior of the compound, enabling informed decisions in the complex process of drug development.

References

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Tetko, I. V. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

-

Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Quora. (2014, February 20). How important is LogP in drug design? [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

-

OECD. (1995). Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guideline for Testing of Chemicals, No. 107. [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. acdlabs.com [acdlabs.com]

- 3. quora.com [quora.com]

- 4. vcclab.org [vcclab.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. enfo.hu [enfo.hu]

Methodological & Application

Preparation of stock solutions for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Application Note: Preparation and Handling of Stock Solutions for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Compound Identity & Physicochemical Profile

Before initiating any wet lab protocols, it is imperative to understand the physicochemical nature of This compound (CAS: 959696-44-7).[1][2] This compound is a functionalized pyrimidine scaffold, structurally characteristic of cyclin-dependent kinase (CDK) inhibitor intermediates.[1][2]

-

Molecular Formula:

[2] -

Molecular Weight: 221.30 g/mol [1]

-

Basicity: The molecule contains a piperazine ring and an aminopyrimidine moiety. The piperazine nitrogen (N4) is basic (predicted pKa ~8.5–9.5).

-

Solubility Profile:

-

Free Base: Lipophilic.[2] Poorly soluble in neutral water/PBS.[2] Highly soluble in organic solvents (DMSO, Ethanol).[2]

-

Salt Forms (e.g., HCl): If supplied as a hydrochloride salt, water solubility increases significantly, but stock preparation in DMSO is still recommended for long-term stability to prevent hydrolysis or oxidation.[2]

-

Core Directive: The "Why" Behind the Protocol

The Solubility Paradox in Drug Discovery:

Researchers often fail to replicate IC

The Solution: This protocol utilizes Anhydrous Dimethyl Sulfoxide (DMSO) as the universal stock solvent. DMSO is chosen because:

-

Aprotic Polarity: It disrupts the crystal lattice of the pyrimidine-piperazine stack without chemically altering the amine.[2]

-

Miscibility: It is miscible with water, allowing for easy dilution into assay media (though care must be taken to avoid "solvent shock").[2]

-

Cryoprotection: It prevents ice crystal formation that could degrade the molecule during freeze-thaw cycles.[1][2]

Protocol A: Preparation of 100 mM Stock Solution

Objective: Prepare 1 mL of a 100 mM stock solution.

Reagents & Equipment

-

Solvent: Anhydrous DMSO (Grade:

99.9%, Water content -

Vessel: Amber glass vial (borosilicate) with Teflon-lined cap.[1][2] Note: Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.

-

QC Tool: Laser pointer (Red or Green).[2]

Calculations Table

| Target Concentration | Volume Required | Mass Required (MW = 221.[2]30) |

| 10 mM | 1 mL | 2.21 mg |

| 50 mM | 1 mL | 11.07 mg |

| 100 mM | 1 mL | 22.13 mg |

Step-by-Step Methodology

-

Weighing (The Differential Method):

-

Small organic heterocycles are often static-prone.[1][2] Do not weigh directly onto a spatula.[2]

-

Place the empty amber vial on the balance and tare.

-

Add approximately 22–23 mg of powder.[2] Record the exact mass (e.g.,

mg). -

Calculation Adjustment: If you weighed 22.40 mg, calculate the exact volume of DMSO needed to hit 100 mM:

[2]

-

-

Solvation:

-

Add the calculated volume of Anhydrous DMSO to the vial.[2]

-

Critical: Direct the stream of DMSO to wash down any powder clinging to the vial walls.

-

-

Homogenization:

-

Vortex vigorously for 30 seconds.

-

Observation: The solution should turn clear. If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 37°C to avoid thermal degradation of the amine.

-

-

Quality Control (The Tyndall Test):

-

Theory: True solutions pass light without scattering.[2] Colloids scatter light.[2][3][4][5][6]

-

Action: Dim the room lights. Shine a laser pointer through the vial.[2]

-

Pass: The beam passes through invisibly (no "beam path" seen inside the liquid).

-

Fail: A visible solid beam line appears inside the liquid (Tyndall effect), indicating undissolved micro-particles. Remedy: Sonicate further.

-

Protocol B: Storage & Stability

-

Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

-

Hygroscopy Warning: DMSO is hygroscopic (absorbs water from air).[2] Water uptake causes compound precipitation and hydrolysis.[2]

-

The "Desiccator Rule": Always store DMSO stocks inside a secondary container (box) containing desiccant packs (silica gel).

-

Thawing: Thaw completely at room temperature and vortex before use. Heterocycles can stratify in frozen DMSO; pipetting from the top of a semi-frozen vial will result in inaccurate dosing.[2]

Protocol C: Application (Serial Dilution Strategy)

The Danger Zone: Directly adding 100% DMSO stock to cell culture media (aqueous) often causes the hydrophobic "free base" compound to crash out of solution immediately, forming invisible aggregates that kill cells via physical stress rather than chemical inhibition.

The "Intermediate Step" Workflow: Use a 3-step dilution to keep the compound soluble.[2]

-

Step 1 (Stock): 100 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (not water) to get 10 mM working stock.

-

Why? It is easier to pipette 1 µL of 10 mM than 0.1 µL of 100 mM.[2]

-

-

Step 3 (Final Dosing): Dilute the 10 mM stock into the assay medium.

Visualizing the Workflow

The following diagram illustrates the critical "No-Crash" dilution pathway.

Caption: Workflow for preparing and diluting this compound to prevent precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 959696-44-7. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] [Link][2]

Sources

- 1. CAS 66346-94-9|6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine [rlavie.com]

- 2. (6-(2-((5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol | 2138499-06-4 [sigmaaldrich.com]

- 3. Tyndall Effect | ChemTalk [chemistrytalk.org]

- 4. byjus.com [byjus.com]

- 5. omicsonline.org [omicsonline.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: In Vitro Assay & Utilization Protocols for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

This Application Note is designed for researchers utilizing 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) in drug discovery. This compound is a privileged scaffold , widely used as a fragment in Fragment-Based Drug Discovery (FBDD) and as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6, PI3K) and GPCR ligands (e.g., Histamine H4).

Executive Summary & Compound Profile

This compound is a bifunctional heterocyclic building block. It features an electron-deficient pyrimidine ring substituted with an electron-donating amine (position 4) and a solubilizing isopropyl-piperazine moiety (position 6).

-

Primary Utility:

-

Fragment Screening: Used as a low-affinity probe to identify binding pockets in kinases (ATP-site) and GPCRs.

-

Synthetic Intermediate: A precursor for "warhead" attachment in the synthesis of drugs analogous to Ribociclib (CDK4/6) or GDC-0941 (PI3K).

-

Negative Control: Used in cellular assays to validate the necessity of the "warhead" moiety for potency.

-

Physicochemical Properties (Estimated)

| Property | Value | Significance |

| LogP | ~1.2 - 1.5 | Ideal for fragment screening; high aqueous solubility. |

| pKa (Basic) | ~8.5 (Piperazine) | Positively charged at physiological pH; aids solubility. |

| PSA | ~65 Ų | Good membrane permeability potential. |

| Solubility | >10 mM (DMSO) | Suitable for high-concentration biophysical assays. |

In Vitro Assay Concentrations

Because this compound is a fragment/scaffold rather than a fully optimized drug, its affinity is generally low (micromolar range). Assay concentrations must be adjusted accordingly.

A. Biochemical Assays (Kinase/GPCR Screening)

When screening this molecule as a fragment hit or competitive probe:

| Assay Type | Recommended Conc. Range | Rationale |

| Primary Screening (Enzymatic) | 10 µM – 100 µM | Detects weak binding typical of fragments. Lower concentrations (<1 µM) will likely yield false negatives. |

| Biophysical (SPR / NMR) | 100 µM – 2 mM | Required to generate detectable signals in Surface Plasmon Resonance (SPR) or Saturation Transfer Difference (STD) NMR due to fast off-rates ( |

| Competition Binding (Ki) | 10 µM – 500 µM | Expect |

B. Cellular Assays (Viability/Signaling)

When used as a control or intermediate in cell-based models (e.g., MCF-7, HEK293):

| Assay Type | Recommended Conc. | Protocol Note |

| Cytotoxicity (MTT/CTG) | Up to 50 µM | Generally non-toxic at low concentrations. |

| Target Engagement (Western) | 10 µM – 50 µM | High concentration required to observe any inhibition of phosphorylation (e.g., pRb or pAkt) if the compound lacks a specific hinge-binding motif. |

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine if the scaffold binds to the ATP-binding pocket of a target kinase (e.g., CDK4).

Materials:

-

Biacore or Octet System.

-

Sensor Chip: CM5 (carboxymethylated dextran).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Workflow:

-

Immobilization: Immobilize the target protein (Ligand) to ~3000 RU via amine coupling. Keep a reference channel empty or blocked.

-

Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

-

Sample Preparation: Dilute this compound in Running Buffer to a concentration series: 0, 62.5, 125, 250, 500, 1000 µM .

-

Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30 µL/min.

-

Analysis: Since fragments often have fast kinetics (square-wave sensorgrams), use Steady State Affinity fitting to calculate

.

Protocol 2: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Derivatize the amine (position 4) or the pyrimidine core to synthesize a bioactive inhibitor. Note: The amine at C4 is less nucleophilic than aliphatic amines but can participate in Buchwald-Hartwig couplings.

Reaction Scheme (Example - Coupling to Aryl Halide):

-

Reagents:

-

Substrate: this compound (1.0 eq).

-

Electrophile: Aryl bromide/iodide (1.1 eq).

-

Catalyst:

(0.05 eq) + Xantphos (0.1 eq). -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Purge reaction vessel with

. -

Dissolve reagents in dioxane (0.1 M concentration).

-

Heat to 100°C for 12–16 hours.

-